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Compound of Interest

Compound Name: Furfuryl methyl sulfide

Cat. No.: B074786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfuryl methyl sulfide, with the chemical formula C₆H₈OS, is a furan-derived thioether.[1] It

is a colorless to pale yellow liquid with a characteristic pungent, sulfurous odor.[1] While it finds

applications in the flavor and fragrance industry, its true potential lies in its utility as a versatile

building block in organic synthesis. The presence of the furan ring, a sulfide linkage, and an

activated methylene group provides multiple reactive sites for a variety of chemical

transformations. This document provides detailed application notes and experimental protocols

for the synthesis of furfuryl methyl sulfide and its use in key organic reactions, highlighting its

potential in the development of novel molecules for pharmaceutical and materials science

applications.

Physicochemical Properties

A summary of the key physicochemical properties of furfuryl methyl sulfide is presented in

the table below for easy reference.
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Property Value Reference

Molecular Formula C₆H₈OS [1]

Molecular Weight 128.19 g/mol [1]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 64-65 °C at 15 mmHg [1]

Density 1.07 g/mL at 25 °C [1]

Refractive Index n20/D 1.521 [1]

Solubility

Limited solubility in water;

miscible with common organic

solvents

[1]

Experimental Protocols
Protocol 1: Synthesis of Furfuryl Methyl Sulfide
This protocol describes a two-step synthesis of furfuryl methyl sulfide starting from the

readily available furfuryl alcohol. The first step involves the synthesis of the intermediate,

furfuryl mercaptan, followed by its methylation.

Diagram of the Synthetic Workflow:

Furfuryl Alcohol Furfuryl Mercaptan Step 1: Thiol Synthesis 

Thiourea, HCl

Furfuryl Methyl Sulfide Step 2: Methylation 

Dimethyl Sulfate, NaOH(aq)

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of furfuryl methyl sulfide.

Step 1: Synthesis of Furfuryl Mercaptan from Furfuryl Alcohol
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This procedure is adapted from a well-established method for the synthesis of furfuryl

mercaptan.

Materials:

Furfuryl alcohol (5 moles, 490 g)

Thiourea (5 moles, 380 g)

Concentrated Hydrochloric Acid (12.5 N, 400 mL)

Sodium Hydroxide (225 g)

Water

Calcium Chloride (for drying)

3 L Round-bottom flask

Heating mantle

Condenser

Steam distillation apparatus

Separatory funnel

Procedure:

In a 3 L round-bottomed flask, combine thiourea (380 g), water (500 mL), and concentrated

hydrochloric acid (400 mL).

Gently heat the mixture to dissolve the solids, then cool the solution to 30°C.

Add furfuryl alcohol (490 g) to the reaction mixture. The reaction is exothermic and should be

controlled by cooling to maintain a temperature around 60°C.

Once the initial exotherm subsides, allow the solution to stand at room temperature for 12

hours.
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Carefully add a solution of sodium hydroxide (225 g) in water (250 mL) to the reaction

mixture. An oily layer of the intermediate S-2-furfurylisothiourea, which begins to decompose

into furfuryl mercaptan, will separate.

Quickly set up for steam distillation and continue until no more oily droplets are observed in

the distillate.

Separate the furfuryl mercaptan from the aqueous phase using a separatory funnel.

Dry the product over anhydrous calcium chloride. The expected yield is 313–340 g (55–

60%).

Step 2: Methylation of Furfuryl Mercaptan

This procedure is adapted from a patented method for the synthesis of a similar compound, 2-

methyl-3-methylthiofuran.[2]

Materials:

Furfuryl mercaptan (from Step 1)

Sodium hydroxide

Dimethyl sulfate

Water

Four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel

Ice bath

Procedure:

In a four-necked flask, prepare a solution of sodium hydroxide in water.

Add furfuryl mercaptan to the aqueous sodium hydroxide solution.

Cool the mixture to -10 °C using an ice-salt bath while stirring.
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Slowly add dimethyl sulfate dropwise from the dropping funnel, maintaining the temperature

between -10 °C and 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-3 hours.

The product, furfuryl methyl sulfide, can be isolated by extraction with a suitable organic

solvent (e.g., diethyl ether), followed by washing the organic layer with water and brine,

drying over an anhydrous salt (e.g., MgSO₄), and removal of the solvent under reduced

pressure.

Further purification can be achieved by vacuum distillation.

Reactant Product Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Furfuryl

Alcohol

Furfuryl

Mercaptan

Thiourea,

HCl, NaOH
Water 60 then RT 12 55-60

Furfuryl

Mercaptan

Furfuryl

Methyl

Sulfide

Dimethyl

sulfate,

NaOH

Water -10 to RT 3-4
>80

(expected)

Protocol 2: Diels-Alder Reaction of Furfuryl Methyl
Sulfide
Furans can act as dienes in Diels-Alder reactions, providing a powerful tool for the construction

of complex cyclic systems. This protocol describes a representative Diels-Alder reaction of

furfuryl methyl sulfide with N-methylmaleimide.

Diagram of the Diels-Alder Reaction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b074786?utm_src=pdf-body
https://www.benchchem.com/product/b074786?utm_src=pdf-body
https://www.benchchem.com/product/b074786?utm_src=pdf-body
https://www.benchchem.com/product/b074786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furfuryl Methyl Sulfide Diels-Alder Adduct [4+2] Cycloaddition 

N-Methylmaleimide

Click to download full resolution via product page

Caption: Diels-Alder reaction of furfuryl methyl sulfide.

Materials:

Furfuryl methyl sulfide

N-methylmaleimide

Solvent (e.g., toluene, water, or solvent-free)

Round-bottom flask

Magnetic stirrer

Heating mantle with temperature control

Condenser

Procedure:

In a round-bottom flask, dissolve furfuryl methyl sulfide (1.0 eq) and N-methylmaleimide

(1.1 eq) in a minimal amount of a suitable solvent or mix them neat.

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80

°C). The reaction progress can be monitored by TLC or GC-MS.

Upon completion, the reaction mixture can be cooled to induce crystallization of the product,

or the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol,

ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield a mixture of endo and exo diastereomers of the Diels-Alder

adduct. The ratio of these isomers is dependent on the reaction conditions (temperature,

solvent).

Diene Dienophile Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Furfuryl

Methyl

Sulfide

N-

Methylmaleim

ide

Toluene 80 16
>90

(expected)

Furfuryl

Methyl

Sulfide

Maleic

Anhydride
Diethyl Ether Room Temp 24

>90

(expected)

Protocol 3: Friedel-Crafts Acylation of Furfuryl Methyl
Sulfide
The furan ring is susceptible to electrophilic substitution, such as Friedel-Crafts acylation, which

typically occurs at the C5 position. This protocol provides a general procedure for the acylation

of furfuryl methyl sulfide.

Diagram of the Acylation Reaction:

Furfuryl Methyl Sulfide 5-Acetyl-furfuryl Methyl Sulfide Electrophilic Substitution 

Acetic Anhydride, Lewis Acid

Click to download full resolution via product page
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Caption: Friedel-Crafts acylation of furfuryl methyl sulfide.

Materials:

Furfuryl methyl sulfide

Acetic anhydride

Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂)

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Round-bottom flask

Magnetic stirrer

Inert atmosphere (e.g., nitrogen or argon)

Ice bath

Procedure:

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve furfuryl methyl
sulfide (1.0 eq) in the anhydrous solvent.

Cool the solution to 0 °C in an ice bath.

Add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise to the stirred solution.

Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

Stir the reaction at 0 °C for a specified time, monitoring the progress by TLC.

Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute

HCl.

Separate the organic layer, and extract the aqueous layer with the solvent.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,

then dry over an anhydrous salt (e.g., Na₂SO₄).

Remove the solvent under reduced pressure and purify the crude product by column

chromatography on silica gel or vacuum distillation.

Substrate
Acylating
Agent

Catalyst Solvent
Temperat
ure (°C)

Time (h) Yield (%)

Furfuryl

Methyl

Sulfide

Acetic

Anhydride
SnCl₄

Dichlorome

thane
0 2

70-80

(expected)

Furfuryl

Methyl

Sulfide

Benzoyl

Chloride
AlCl₃

Carbon

Disulfide
0 to RT 3

60-70

(expected)

Protocol 4: Lithiation and Functionalization at the C5
Position
The C5 proton of 2-substituted furans is acidic and can be removed by a strong base to form a

lithiated intermediate, which can then be trapped with various electrophiles.

Diagram of the Lithiation and Functionalization Workflow:

Furfuryl Methyl Sulfide 5-Lithio-furfuryl Methyl Sulfide Lithiation 

n-BuLi

Functionalized Product Electrophilic Quench 

Electrophile (e.g., Benzaldehyde)

Click to download full resolution via product page

Caption: Lithiation and subsequent functionalization of furfuryl methyl sulfide.

Materials:
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Furfuryl methyl sulfide

n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF)

Electrophile (e.g., freshly distilled benzaldehyde)

Schlenk flask or flame-dried round-bottom flask with a septum

Syringes

Inert atmosphere (e.g., nitrogen or argon)

Dry ice/acetone bath

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve furfuryl methyl sulfide
(1.0 eq) in anhydrous THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 eq) dropwise via syringe.

Stir the solution at -78 °C for 1 hour to ensure complete lithiation.

In a separate flame-dried flask, prepare a solution of the electrophile (e.g., benzaldehyde,

1.2 eq) in anhydrous THF.

Add the electrophile solution dropwise to the lithiated furan solution at -78 °C.

Stir the reaction mixture at -78 °C for 1-2 hours.

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride

solution.

Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

Remove the solvent under reduced pressure and purify the crude product by column

chromatography on silica gel.

Electrophile Product Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Benzaldehyd

e

(5-

((Methylthio)

methyl)furan-

2-yl)

(phenyl)meth

anol

THF -78 2-3
>70

(expected)

N,N-

Dimethylform

amide (DMF)

5-

((Methylthio)

methyl)furan-

2-

carbaldehyde

THF -78 2-3
>60

(expected)

Conclusion

Furfuryl methyl sulfide is a readily accessible and highly versatile building block for organic

synthesis. The protocols provided herein demonstrate its utility in fundamental transformations

such as Diels-Alder reactions, Friedel-Crafts acylations, and functionalization via lithiation.

These reactions open up avenues for the synthesis of a wide range of complex molecules with

potential applications in drug discovery and materials science. The structured data and detailed

methodologies are intended to serve as a valuable resource for researchers in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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